molecular formula C7H7NO2 B1303123 2-Methylisonicotinic acid CAS No. 4021-11-8

2-Methylisonicotinic acid

Cat. No. B1303123
CAS RN: 4021-11-8
M. Wt: 137.14 g/mol
InChI Key: PMDHIMMPXRSDML-UHFFFAOYSA-N
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Description

2-Methylisonicotinic acid is a derivative of isonicotinic acid, which is itself a derivative of nicotinic acid, also known as niacin or vitamin B3. While the provided papers do not directly discuss 2-methylisonicotinic acid, they do provide insights into the chemistry of closely related compounds, which can be used to infer some aspects of 2-methylisonicotinic acid's chemistry and applications.

Synthesis Analysis

The synthesis of derivatives of isonicotinic acid often involves palladium-catalyzed reactions, as seen in the practical synthesis of a pharmaceutical intermediate involving a palladium-catalyzed cyanation/reduction sequence . Similarly, the preparation of deuterium-labeled nicotinic acid from 5-bromonicotinic acid also utilized a palladium-catalyzed reaction . These methods suggest that palladium-catalyzed reactions are a common strategy in the synthesis of isonicotinic acid derivatives, which could potentially be applied to the synthesis of 2-methylisonicotinic acid.

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2-(methylthio)nicotinic acid were analyzed using DFT calculations, FT-IR, and micro-Raman spectra . Although this compound is not 2-methylisonicotinic acid, the methods used for its analysis could be applicable for studying the molecular structure of 2-methylisonicotinic acid, including the use of DFT calculations and various spectroscopic techniques.

Chemical Reactions Analysis

The bacterial oxidation of N-methylisonicotinate, a photolytic product of paraquat, was studied, revealing the metabolic pathways of isonicotinic acid derivatives in bacteria . This study provides insight into the chemical reactivity and potential biodegradation pathways of isonicotinic acid derivatives, which could be relevant for understanding the environmental fate of 2-methylisonicotinic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid derivatives can be inferred from the studies on similar compounds. For example, the synthesis and reactions of esters of dihydroisonicotinic acids suggest that these compounds can undergo various transformations, including hydrolysis and decarboxylation . The study on the synthesis of 2-[123I and 124I]-iodoisonicotinic acid hydrazide indicates the potential for isonicotinic acid derivatives to be used as radiotracers . These findings suggest that 2-methylisonicotinic acid may also possess interesting physical and chemical properties that could be explored for various applications.

Scientific Research Applications

2-Methylisonicotinic acid is a chemical compound with the molecular formula C7H7NO2 . It is a white to almost white powder or crystal with a molecular weight of 137.14 . It has a melting point of 294 °C .

Safety And Hazards

2-Methylisonicotinic acid is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing the skin thoroughly after handling and wearing protective gloves, clothing, and eye/face protection . In case of skin or eye irritation, medical advice should be sought .

properties

IUPAC Name

2-methylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-5-4-6(7(9)10)2-3-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDHIMMPXRSDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376482
Record name 2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisonicotinic acid

CAS RN

4021-11-8
Record name 2-methylpyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyridine-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

A hydrogen filled balloon was attached to a flask containing 2-chloro-6-methylpyridine-4-carboxylic acid (2 g, 12.0 mmol), palladium 10 wt. % on activated carbon (0.5 g), triethyl amine (4.8 ml) and ethanol (24 ml) and then stirred overnight at room temperature. The is reaction mixture was filtered through celite, washed with methanol and concentrated. The residue was titurated with dichloromethane and then filtered to afford 6-methylpyridine-4-carboxylic acid as a white solid; 1.05 g (66%). 1H NMR (MeOD) δ (ppm): 8.62 (d, 1H), 7.68 (s, 1H), 7.60 (d, 1H), 2.55 (s, 3H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a mechanically (overhead) stirred solution of 2,4-lutidine (140 g, 1.31 mol) in water (1500 mL) was added KMnO4 (412 g, 2.61 mol) portion-wise at 80° C. over a period of 3 h, taking care to allow each portion to react before adding the next. The reaction mixture was then stirred at 80° C. for overnight. The solution was allowed to settle and the aqueous layer separated from the precipitated MnO2. The water was then removed under reduced pressure to produce a volume of approximately 400 mL. Remaining water was chilled in an ice bath and acidified to pH 3.0 with dilute HCl. Solid was allowed to precipitate for an addition hour, then filtered and dried under high vacuum at 50° C. for 48 h to give white solid product (54.9 g, 30% yield).
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30%

Synthesis routes and methods IV

Procedure details

1.63 g Dimethyl-[2-(2-methyl-pyridin-4-yl)-vinyl]-amine (10 mmol) were dissolved in 19 ml acetic acid containing 1 ml H2O. To the red solution maintained and stirred at ca. 15-20° C. was passed O3 (˜85 mmol/hour) for 1 hour. The reaction was mildly exothermic, changing in appearance from an orange (10 min) to a yellow solution (15 min) then from a yellow (20 min) to a white suspension (30 min). Excess ozone was purged with argon until a peroxide test was essentially negative. 1.02 ml 30% aqueous H2O2 (10 mmol) was added in one portion, and the resulting yellow suspension was stirred at 50° C. for 2 hours during which time a white suspension was formed. With the aid of toluene, the aqueous acetic acid solvent was removed under reduced pressure (45° C./100-50 mbar). The white residue was briefly digested in 25 ml tert. butyl methyl ether (TBME) at 40° C. then at ambient temperature for 30 min. The product was filtered, washed with TBME and dried for 2 hours at 45° C./25 mbar: 1.17 g (85%) biege crystals (GLC 98 area %, as trimethylsilylester).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylisonicotinic acid
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2-Methylisonicotinic acid

Citations

For This Compound
54
Citations
Y In, C Hayashi, T Ishida - Inorganica chimica acta, 1997 - Elsevier
X-ray crystal analyses of divalent copper, cobalt and calcium complexes of monoanionic (3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid) 5-phosphate (L 1 C 8 H 9 NO 7 P − ) …
R Jasztold-Howorko, W Doroszkiewicz… - Scientia …, 2005 - mdpi.com
… It was allowed to react with a mixed anhydride of 2-methylisonicotinic acid and cyclization of the resulting amide 7 with phosphorus oxychloride in boiling toluene gave 9-methoxy-5-…
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
AC McLean, FS Spring - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… alkalme sodium hypochlorite, these two compounds give 2 : 4-dihydroxy-6-methylcopazoline (XIII), the structure of which follows from its hydrolysis to 5-amino-2-methylisonicotinic acid. …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
J Barsky, WL Pacha, S Sarkar, EA Zeller - Journal of Biological Chemistry, 1959 - Elsevier
… Isonicotinic Acid Hydraxides on MO-All of the 2, 2-dialkyl derivatives of isoniazid (2, 2-dimethyl-, 1, 2, 2-trimethyl-, 2, 2-diethyl-, 2, 2-diisopropyl-INH) and of I-(2-methylisonicotinic acid) …
VE Blokhin, ZY Kokoshko, LV Kireeva… - Chemistry of …, 1969 - Springer
… A mixture of 7.5 g (0.054 mole) of 2-methylisonicotinic acid, 10 ml of cone. H2SO4, and 20 mi of allyl alcohol was boiled in the water bath for 3 hr and was then cooled, poured onto ice, …
H Ahrens, W Korytnyk - Journal of Heterocyclic Chemistry, 1967 - Wiley Online Library
… Ishida, Metal dependent coordination of biomolecular ligand: X-ray crystal structures of copper, cobalt and calcium complexes of (3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid) …
S Furukawa - Pharmaceutical Bulletin, 1955 - jstage.jst.go.jp
… (I) was oxidized to 4~methy1picolinic acid and (II) to 2— methylisonicotinic acid by oxidation with calculated amount of potassium permanganate. Considering such results, it is certain …
Number of citations: 24 www.jstage.jst.go.jp
K Högenauer, L Arista, N Schmiedeberg… - Journal of Medicinal …, 2014 - ACS Publications
… 2-Methylisonicotinic acid (44 mg, 0.32 mmol) was dissolved in 500 μL of a freshly prepared 1-chloro-N,N,2-trimethylpropenylamine solution in dry dichloromethane (1 g/ml), and the …
Number of citations: 79 0-pubs-acs-org.brum.beds.ac.uk
JK Seydel, KJ Schaper, E Wempe… - Journal of Medicinal …, 1976 - ACS Publications
Quantitative structure-activity studies have been performedfor a series of 2-substituted isonicotinic acid hydrazides by correlating electronic, steric, and lipophilic properties of the …
Number of citations: 110 0-pubs-acs-org.brum.beds.ac.uk
AD Campbell, E Chan, SY Chooi… - Australian Journal of …, 1971 - CSIRO Publishing
… Both methyl groups condense but the required 2-methylisonicotinic acid is readily isolated as the nitrate from the mixture of three acids formed. …
Number of citations: 21 www.publish.csiro.au

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